molecular formula C6H7NO4 B1307066 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid CAS No. 75989-19-4

3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

Cat. No.: B1307066
CAS No.: 75989-19-4
M. Wt: 157.12 g/mol
InChI Key: KUDOVWCIEXGFGN-UHFFFAOYSA-N
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Description

3-(3-Hydroxy-isoxazol-5-yl)-propionic acid is a chemical compound characterized by the presence of an isoxazole ring substituted with a hydroxy group at the 3-position and a propionic acid moiety at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid typically involves the formation of the isoxazole ring followed by the introduction of the hydroxy and propionic acid groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring. The hydroxy group can be introduced through selective hydroxylation reactions, and the propionic acid moiety can be added via esterification or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxy-isoxazol-5-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-(3-Hydroxy-isoxazol-5-yl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and the isoxazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxy-isoxazol-5-yl)-piperidine-1-carboxylic acid methyl ester
  • [®-1-(3-oxo-2,3-dihydro-isoxazol-5-yl)-ethyl]-carbamic acid benzyl ester

Uniqueness

3-(3-Hydroxy-isoxazol-5-yl)-propionic acid is unique due to its specific structural features, including the hydroxy group and the propionic acid moiety

Properties

IUPAC Name

3-(3-oxo-1,2-oxazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c8-5-3-4(11-7-5)1-2-6(9)10/h3H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDOVWCIEXGFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ONC1=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390306
Record name 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75989-19-4
Record name 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Hydroxy-5-isoxazolyl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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